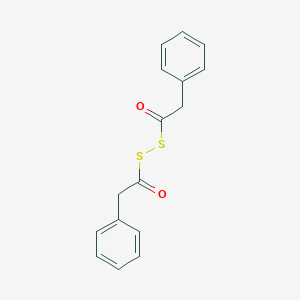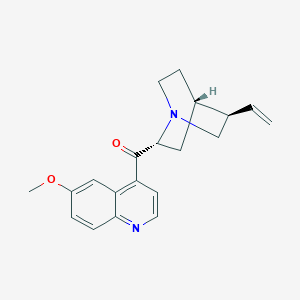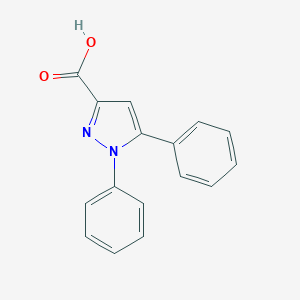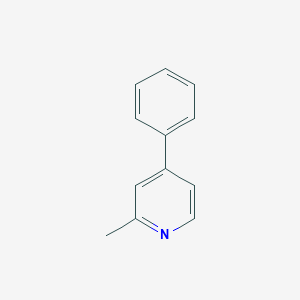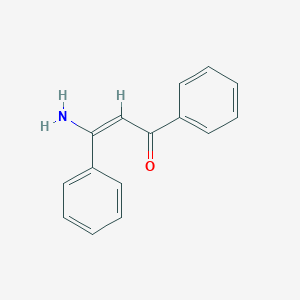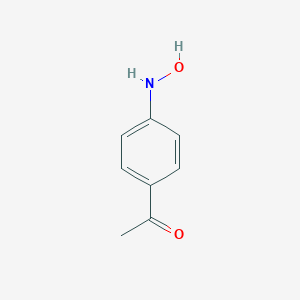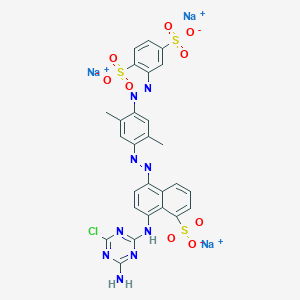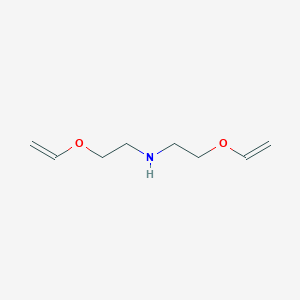![molecular formula C7H11NO B085422 六氢吡咯并[1,2-a]吡啶-1-酮 CAS No. 14174-83-5](/img/structure/B85422.png)
六氢吡咯并[1,2-a]吡啶-1-酮
描述
Hexahydropyrrolizin-1-one is a heterocyclic organic compound characterized by a six-membered ring containing a nitrogen atom. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of Hexahydropyrrolizin-1-one is C₇H₁₁NO, and it has an average mass of 125.171 .
科学研究应用
Hexahydropyrrolizin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Due to its therapeutic potential, Hexahydropyrrolizin-1-one is being investigated for its role in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
Target of Action
Hexahydropyrrolizin-1-one is a metabolite produced by the fungus Botryosphaeria dothidea . The primary targets of this compound are free radicals . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. They are involved in various biological processes, including cell signaling and apoptosis .
Mode of Action
Hexahydropyrrolizin-1-one interacts with free radicals, inhibiting their activity and preventing oxidative damage to vital molecules . This interaction disrupts the chain reactions caused by these radicals, thereby exerting its antioxidant effects .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular aging . By inhibiting free radicals, Hexahydropyrrolizin-1-one could potentially influence various biochemical pathways and their downstream effects, including those related to inflammation, aging, and various diseases .
Result of Action
The primary result of Hexahydropyrrolizin-1-one’s action is the inhibition of free radicals, which leads to a reduction in oxidative stress . This can have various molecular and cellular effects, including the protection of cellular components from oxidative damage, potentially slowing down aging processes and mitigating the risk of various diseases .
Action Environment
The action, efficacy, and stability of Hexahydropyrrolizin-1-one can be influenced by various environmental factors. For instance, the production of this compound by Botryosphaeria dothidea may be influenced by the conditions of the fermentation process . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of Hexahydropyrrolizin-1-one.
生化分析
Biochemical Properties
Hexahydropyrrolizin-1-one has been identified as a product of the fungus Botryosphaeria dothidea, which is known for its production of metabolites with antioxidant activity . This suggests that Hexahydropyrrolizin-1-one may interact with enzymes, proteins, and other biomolecules involved in antioxidant processes .
Cellular Effects
This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential antioxidant activity suggests it may exert its effects at the molecular level by interacting with biomolecules involved in oxidative processes .
Metabolic Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: Hexahydropyrrolizin-1-one can be synthesized through various methods. One notable method involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which reacts with maleimide to form Hexahydropyrrolizin-1-one .
Industrial Production Methods: Industrial production methods for Hexahydropyrrolizin-1-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: Hexahydropyrrolizin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Hexahydropyrrolizin-1-one.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
相似化合物的比较
Hexahydropyrrolizin-1-one can be compared with other similar compounds, such as:
Hexahydropyrrolizin-3-one: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit potent anticancer activities.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Known for their biomedical applications, these compounds have a fused pyridine and pyrimidine ring system.
Hexahydropyrrolizin-1-one stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIGGSUICKDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276692 | |
| Record name | Hexahydropyrrolizin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-83-5 | |
| Record name | Hexahydropyrrolizin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexahydro-1H-pyrrolizin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


